![molecular formula C27H29N3O3S B12016073 1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate CAS No. 765913-05-1](/img/structure/B12016073.png)
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate is a complex organic compound with a molecular formula of C25H31N3O4S and a molecular weight of 469.608 g/mol . This compound is known for its unique structure, which includes a naphthyl group, a cyclohexylamino group, and an ethoxybenzoate moiety. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Vorbereitungsmethoden
The synthesis of 1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves several steps. The synthetic route typically includes the reaction of cyclohexylamine with a suitable carbothioylating agent to form the cyclohexylamino carbothioyl intermediate. This intermediate is then reacted with a carbohydrazonoyl compound to form the carbohydrazonoyl derivative. Finally, this derivative is coupled with 2-naphthyl 4-ethoxybenzoate under appropriate reaction conditions to yield the desired compound .
the synthesis generally involves standard organic chemistry techniques such as refluxing, purification by column chromatography, and recrystallization .
Analyse Chemischer Reaktionen
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxybenzoate moiety.
Wissenschaftliche Forschungsanwendungen
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence various biochemical processes through its unique structure .
Vergleich Mit ähnlichen Verbindungen
1-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)-2-naphthyl 4-ethoxybenzoate can be compared with other similar compounds, such as:
4-BR-2-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has a similar structure but includes a bromine atom, which may alter its chemical properties and reactivity.
4-BR-2-(2-((Cyclohexylamino)carbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has a methoxy group instead of an ethoxy group, which can affect its solubility and interactions with other molecules.
4-(2-((Ethylamino)carbothioyl)carbohydrazonoyl)phenyl 1-naphthoate: This compound has an ethylamino group instead of a cyclohexylamino group, which may influence its biological activity and binding affinity.
Eigenschaften
CAS-Nummer |
765913-05-1 |
---|---|
Molekularformel |
C27H29N3O3S |
Molekulargewicht |
475.6 g/mol |
IUPAC-Name |
[1-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]naphthalen-2-yl] 4-ethoxybenzoate |
InChI |
InChI=1S/C27H29N3O3S/c1-2-32-22-15-12-20(13-16-22)26(31)33-25-17-14-19-8-6-7-11-23(19)24(25)18-28-30-27(34)29-21-9-4-3-5-10-21/h6-8,11-18,21H,2-5,9-10H2,1H3,(H2,29,30,34)/b28-18+ |
InChI-Schlüssel |
CUDAOVXNIPUNHH-MTDXEUNCSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=S)NC4CCCCC4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=S)NC4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.